molecular formula C12H11NO2 B010733 (6-Phenoxypyridin-3-yl)methanol CAS No. 101990-68-5

(6-Phenoxypyridin-3-yl)methanol

Cat. No.: B010733
CAS No.: 101990-68-5
M. Wt: 201.22 g/mol
InChI Key: ZAKRVFYNLKKPOF-UHFFFAOYSA-N
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Description

(6-Phenoxypyridin-3-yl)methanol: is a chemical compound with the molecular formula C₁₂H₁₁NO₂ and a molecular weight of 201.22 g/mol . It is characterized by a phenoxy group attached to a pyridine ring, which is further connected to a methanol group. This compound is primarily used in research and development within various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Phenoxypyridin-3-yl)methanol typically involves the reaction of 3-hydroxypyridine with phenol in the presence of a suitable base, such as potassium carbonate . The reaction is carried out under reflux conditions in a solvent like dimethylformamide . The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions: (6-Phenoxypyridin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(6-Phenoxypyridin-3-yl)methanol has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (6-Phenoxypyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The phenoxy and pyridine groups allow it to bind to various enzymes and receptors, potentially modulating their activity. This compound may also interfere with cellular signaling pathways, leading to changes in cellular functions and responses .

Comparison with Similar Compounds

  • (6-Phenoxypyridin-2-yl)methanol
  • (6-Phenoxypyridin-4-yl)methanol
  • (6-Phenoxypyridin-3-yl)ethanol

Uniqueness: (6-Phenoxypyridin-3-yl)methanol is unique due to the specific positioning of the phenoxy group on the pyridine ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for targeted research and development .

Properties

IUPAC Name

(6-phenoxypyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-9-10-6-7-12(13-8-10)15-11-4-2-1-3-5-11/h1-8,14H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKRVFYNLKKPOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380134
Record name (6-phenoxypyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101990-68-5
Record name 6-Phenoxy-3-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101990-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-phenoxypyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6-phenoxypyridin-3-yl)methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a diethyl ether (30.0 mL) solution of 5-bromo-2-phenoxy-pyridine (1.02 g, 4.08 mmol) described in Manufacturing Example 40-1-1 was added dropwise n-butyl lithium (2.55 M n-hexane solution, 1.92 mL, 4.90 mmol) on a dry ice-ethanol bath (−78° C.) under nitrogen atmosphere, which was stirred for 30 minutes at −78° C. Thereafter, N,N-dimethylformamide (378 μL, 4.90 mmol) was added dropwise, which was stirred for 10 minutes at −78° C. Then, sodium borohydride (309 mg, 8.16 mmol) and methanol (15.0 mL) were added, which was stirred for 20 minutes at room temperature. Water was added to the reaction mixture, which was extracted with ethyl acetate. The organic layer was washed with saturated aqueous sodium chloride, and the solvent was evaporated under a reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:heptane=1:1) to obtain the title compound (2.93 g, 66.5%).
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
1.92 mL
Type
reactant
Reaction Step Two
Quantity
378 μL
Type
reactant
Reaction Step Three
Quantity
309 mg
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
30 mL
Type
solvent
Reaction Step Six
Yield
66.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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